Trielaidin-d5
Description
Properties
Molecular Formula |
C₅₇H₉₉D₅O₆ |
|---|---|
Molecular Weight |
890.46 |
Synonyms |
(9E,9’E,9’’E)-9-Octadecenoic Acid-d5 1,2,3-Propanetriyl Ester; _x000B_(E,E,E)-9-Octadecenoic Acid-d5 1,2,3-Propanetriyl Ester; Glycerol-d5 Trielaidate; Trielaidoylglycerol-d5 |
Origin of Product |
United States |
Methodological Foundations: Trielaidin D5 As a Stable Isotope Tracer and Internal Standard
Principles of Deuterium (B1214612) Labeling for Metabolic Investigations
Isotope labeling is a technique that involves the incorporation of isotopes into molecules to act as tracers. creative-proteomics.comfiveable.me These labeled molecules are chemically similar to their unlabeled counterparts, allowing them to participate in biological processes without significantly altering them. creative-proteomics.commdpi.com Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be safely used in human studies, including in children and pregnant women. fiveable.mebioscientifica.com
Deuterium labeling specifically involves replacing hydrogen atoms with deuterium. creative-proteomics.com This substitution results in a molecule with a greater mass, which can be detected and differentiated from the endogenous, unlabeled molecules using mass spectrometry (MS). bioscientifica.comresearchgate.net This ability to distinguish between the tracer and the naturally occurring "tracee" is the cornerstone of metabolic flux analysis, allowing researchers to track the dynamic processes of absorption, distribution, metabolism, and excretion of specific compounds. mdpi.comresearchgate.net
In the context of lipid metabolism, deuterium-labeled fatty acids or triglycerides, like Trielaidin-d5, are introduced into a biological system. nih.govpitt.edu By analyzing samples over time, researchers can follow the journey of the deuterium label as it is incorporated into various lipid pools and metabolites. This provides a dynamic picture of lipid turnover, a feat not achievable with simple concentration measurements. mdpi.comnih.gov
Advantages of Stable Isotope Tracers in Lipid Turnover Studies
The use of stable isotope tracers, particularly in the study of lipid turnover, offers several distinct advantages over other methods.
Safety and Versatility : Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of human studies. fiveable.mebioscientifica.com This allows for repeated studies in the same individuals to assess the effects of interventions or the progression of diseases. bioscientifica.com
Dynamic Measurement : Stable isotope tracers enable the measurement of metabolic fluxes—the rates of synthesis, breakdown, and conversion of molecules. nih.gov This provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. mdpi.com For example, an increase in plasma triacylglycerols could be due to increased dietary uptake or enhanced release from adipose tissue; stable isotope tracing can differentiate between these possibilities. mdpi.com
High Specificity and Sensitivity : When coupled with high-resolution mass spectrometry, stable isotope labeling allows for the precise localization and quantification of the label within biomolecules. mdpi.com This enables the detailed study of specific metabolic pathways.
Simultaneous Investigation : The ability to use multiple stable isotopes simultaneously allows for the investigation of different nutrients or metabolic pathways within the same experiment. researchgate.net For instance, different fatty acids labeled with distinct isotopes can be administered to compare their metabolic fates directly. cambridge.org
Reduced Animal Use in Preclinical Studies : In pharmaceutical research, stable isotope tracers can help in making informed decisions more quickly and can reduce the number of animals required for a given study. ckisotopes.com
| Advantage | Description |
| Safety | Non-radioactive nature allows for use in human subjects, including vulnerable populations. fiveable.mebioscientifica.com |
| Dynamic Analysis | Enables the measurement of metabolic rates (fluxes) rather than just static concentrations. nih.gov |
| Specificity | High-resolution mass spectrometry can pinpoint the location of the isotope within a molecule. mdpi.com |
| Multiplexing | Allows for the simultaneous tracking of multiple labeled compounds. researchgate.net |
| Efficiency | Can accelerate preclinical research and reduce the number of animal studies required. ckisotopes.com |
Considerations for Deuterium-Labeled Triacylglycerol Application in Complex Biological Matrices
While powerful, the application of deuterium-labeled triacylglycerols like this compound in complex biological matrices such as plasma or tissue extracts requires careful consideration to ensure accurate and reliable results.
Matrix Effects : Biological samples are complex mixtures containing numerous molecules that can interfere with the analysis. scioninstruments.com These matrix components can enhance or suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. scioninstruments.com The use of a stable isotope-labeled internal standard, such as this compound, is crucial to correct for these matrix effects. scioninstruments.comresearchgate.net Since the internal standard is chemically almost identical to the analyte of interest, it experiences similar matrix effects, allowing for accurate normalization of the signal. scioninstruments.com
Isobaric Interference : Complex lipid mixtures often contain multiple molecular species with the same nominal mass (isobaric species). pitt.eduresearchgate.net This can complicate the analysis. Tandem mass spectrometry (MS/MS or MS³) techniques are often employed to fragment the initial ions, allowing for the specific identification and quantification of the labeled triacylglycerol and its metabolites based on their unique fragmentation patterns. pitt.eduresearchgate.net
Isotopic Enrichment and Background : It is essential to measure the natural abundance (background levels) of the stable isotope before administering the tracer. bioscientifica.com The amount of tracer administered must be sufficient to produce a signal that is clearly distinguishable from this natural background. nih.gov
Chromatographic Separation : Proper chromatographic separation, typically using liquid chromatography (LC), is critical to separate the analyte of interest from other interfering compounds in the biological matrix before it enters the mass spectrometer. thermofisher.comnih.gov The choice of chromatographic conditions can significantly impact the quality of the data. nih.gov
Internal Standard Selection and Use : The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., this compound for trielaidin). researchgate.net The concentration of the internal standard must be carefully chosen, and it should be added to the sample as early as possible during the sample preparation process to account for any analyte loss during extraction and processing. researchgate.net
| Consideration | Importance in Complex Matrices |
| Matrix Effects | The complex composition of biological samples can interfere with mass spectrometry analysis, necessitating correction with an internal standard. scioninstruments.com |
| Isobaric Interference | The presence of multiple lipid species with the same mass requires advanced mass spectrometry techniques for unambiguous identification. pitt.eduresearchgate.net |
| Isotopic Background | Pre-existing natural levels of the stable isotope must be measured to accurately quantify the tracer's contribution. bioscientifica.com |
| Chromatography | Effective separation of the target analyte from other sample components is crucial for accurate analysis. thermofisher.comnih.gov |
| Internal Standard | A stable isotope-labeled internal standard is the gold standard for correcting for sample preparation variability and matrix effects. researchgate.net |
Advanced Analytical Strategies Employing Trielaidin D5
Mass Spectrometry-Based Lipidomics
Mass spectrometry-based lipidomics has become the primary tool for the large-scale profiling and quantification of lipids, offering high sensitivity and specificity. nih.govsannova.net This discipline investigates the full complement of lipids in a biological system, known as the lipidome, to understand their roles in health and disease. nih.govupol.cz The complexity of the lipidome, with its vast number of molecular species, many of which are isobaric (having the same nominal mass), presents significant analytical challenges. lipidmaps.orgnih.gov
Quantitative lipidomics aims to determine the absolute or relative amounts of individual lipid species. A key strategy to achieve accurate quantification is the use of internal standards (IS). avantiresearch.com Stable isotope-labeled internal standards, such as Trielaidin-d5, are considered the gold standard. mdpi.com These standards are chemically identical to their endogenous counterparts but are heavier due to the incorporated isotopes. mdpi.com By adding a known amount of the deuterated standard to a sample, variations arising from sample preparation and instrument response can be normalized, allowing for more precise and accurate quantification of the target analyte. nih.govrsc.org The use of a single internal standard per lipid class is often sufficient for relative quantification when using infusion or normal phase chromatography. avantiresearch.com
The principle of the internal standard method involves comparing the signal of the endogenous analyte to the signal of the co-eluting, isotopically labeled internal standard. ahajournals.org This approach corrects for fluctuations in ionization efficiency and matrix effects, which are common sources of variability in mass spectrometry. nih.govrsc.org
Table 1: Key Aspects of Internal Standard Methodology in Lipidomics
| Aspect | Description |
| Purpose | To correct for sample loss during preparation and variations in instrument response (e.g., ionization efficiency). |
| Ideal Internal Standard | A stable isotope-labeled version of the analyte of interest that is not naturally present in the sample. |
| Procedure | A known quantity of the internal standard is added to the sample prior to analysis. |
| Quantification | The ratio of the signal from the endogenous lipid to the signal from the internal standard is used to determine the concentration of the endogenous lipid. |
| Advantage | Improves accuracy and precision of quantification by accounting for analytical variability. nih.gov |
Lipidomics analyses can be broadly categorized into two approaches: targeted and untargeted. metabolomicscentre.ca
Targeted lipidomics focuses on the measurement of a predefined group of chemically characterized lipids. metabolomicscentre.ca This approach offers high sensitivity and is well-suited for hypothesis-driven research and the validation of potential biomarkers. sannova.netnih.gov In targeted analyses, this compound can be used as an internal standard to quantify specific triacylglycerols (TAGs).
Untargeted lipidomics , or global lipid profiling, aims to comprehensively measure all detectable lipids in a sample, including those that are chemically unknown. metabolomicscentre.ca This discovery-driven approach is valuable for identifying novel lipid biomarkers and understanding global changes in the lipidome. pathogen-ri.eu While untargeted methods often provide semi-quantitative data, the inclusion of a suite of internal standards, including this compound for the TAG class, can improve the reliability of relative quantification across large sample sets. lcms.cz
The integration of deuterated standards like this compound is fundamental to both strategies, enhancing the quantitative rigor of the resulting lipid profiles.
High-resolution mass spectrometry (HRMS) is a powerful technique for identifying and quantifying lipids due to its ability to provide highly accurate mass measurements. measurlabs.com This high mass accuracy allows for the determination of the elemental composition of molecules, which is crucial for distinguishing between isobaric lipid species that have very similar masses. nih.govmeasurlabs.com
In the context of deuterated lipid analysis, HRMS is particularly valuable. The mass difference between a deuterated standard like this compound and its non-labeled counterpart is precisely measured, ensuring unambiguous identification. Furthermore, ultra-high resolution can resolve the isotopic fine structure, separating the peaks of deuterium-labeled lipids from the naturally occurring ¹³C isotopes of unlabeled lipids, which can otherwise interfere with quantification. thermofisher.com This capability is essential for accurately measuring deuterium (B1214612) enrichment in metabolic labeling studies. thermofisher.com
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of lipids. biorxiv.orgresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of this compound) is selected and fragmented. The resulting fragment ions, which form a product ion spectrum, provide detailed information about the lipid's structure, such as the identity and position of its fatty acyl chains. nih.govnih.gov
For triacylglycerols, MS/MS analysis can reveal the composition of the fatty acids esterified to the glycerol (B35011) backbone. lipidmaps.orgnih.gov When using a deuterated standard like this compound, where the deuterium atoms are located on the glycerol backbone, the fragmentation patterns can be used to confirm the identity of the standard and to quantify the corresponding endogenous TAGs. lipidmaps.org The fragmentation of sodiated adducts ([M+Na]⁺) in MS/MS can even provide information on the position of the acyl groups on the glycerol backbone. nih.gov This level of structural detail is critical for understanding the biological function of specific lipid isomers.
The development and validation of robust analytical methods are paramount for obtaining reliable and reproducible quantitative data from biological samples. pnrjournal.comnih.gov This process ensures that the method is suitable for its intended purpose. mdpi.com
Method development for this compound involves optimizing several key stages:
Sample Preparation: Efficient extraction of lipids from the biological matrix (e.g., plasma, tissue, cells) is crucial. Techniques like liquid-liquid extraction or solid-phase extraction are commonly employed to isolate lipids and remove interfering substances. pnrjournal.com
Chromatographic Separation: Liquid chromatography (LC), particularly reversed-phase chromatography, is often coupled with MS to separate different lipid classes and individual molecular species before detection. This separation reduces ion suppression and allows for the resolution of isomers.
Mass Spectrometry Conditions: Optimization of MS parameters, such as ionization mode (e.g., ESI), collision energy for MS/MS, and mass resolution, is necessary to achieve the desired sensitivity and specificity for this compound and the target analytes. nih.gov
Method validation involves assessing several performance characteristics as outlined in regulatory guidelines. pnrjournal.comibacon.com
Table 2: Typical Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. mdpi.com |
| Accuracy | The closeness of the measured value to the true value. | Often expressed as percent recovery, typically within 85-115%. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day variability. | Relative standard deviation (RSD) or coefficient of variation (CV) ≤ 15%. mdpi.comfrontiersin.org |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | Absence of interfering peaks at the retention time of the analyte and internal standard. mdpi.com |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. pnrjournal.comnih.gov | Signal-to-noise ratio >10. frontiersin.org |
| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the biological matrix. | Assessed by comparing the response of an analyte in matrix to its response in a neat solution. |
| Recovery | The efficiency of the extraction procedure. nih.govmdpi.com | Measured by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample. |
These validation steps ensure that the analytical method for quantifying lipids using this compound is accurate, precise, and reliable for use in diverse biological samples such as plasma, serum, and various tissues. pathogen-ri.eunih.gov
When using stable isotopes like deuterium for metabolic flux analysis or tracer studies, it is necessary to correct for the natural abundance of heavy isotopes (primarily ¹³C). thermofisher.com The presence of naturally occurring ¹³C contributes to the M+1 and M+2 ion peaks in the mass spectrum, which can overlap with the signals from deuterium-labeled molecules and lead to an overestimation of deuterium enrichment. thermofisher.com
Isotopic correction algorithms are applied during data processing to deconvolute the overlapping isotopic patterns. These algorithms use the known natural abundance of isotopes and the elemental composition of the analyte to calculate and subtract the contribution of natural isotopes from the measured signal of the deuterated species. This correction is essential for the accurate determination of the true level of deuterium incorporation. thermofisher.com Advanced software tools are available to automate these corrections, improving the accuracy and throughput of data analysis in stable isotope labeling experiments. researchgate.net
Development and Validation of Analytical Methods for this compound in Various Biological Samples
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Tracing
The use of stable isotopes as tracers is a cornerstone of metabolic research, allowing scientists to follow the fate of molecules through complex biochemical pathways. nih.gov this compound, a triglyceride containing a glycerol backbone labeled with five deuterium atoms, serves as a powerful tool in such studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for detecting deuterium and elucidating structural information, providing unique insights that are distinct from and complementary to mass spectrometry-based methods.
Positional Enrichment Information from Deuterium NMR (²H NMR)
Deuterium (²H), a stable isotope of hydrogen, possesses a nuclear spin (I=1) and is therefore NMR-active. magritek.com Deuterium NMR (²H NMR) spectroscopy directly detects the ²H nucleus, making it an ideal method for verifying the incorporation and location of deuterium labels within a molecule. magritek.com When this compound is introduced into a biological system, its deuterated glycerol backbone can be incorporated into newly synthesized lipids. By extracting the lipid fraction and analyzing it with ²H NMR, researchers can directly observe signals from the deuterium atoms.
The primary advantage of ²H NMR in this context is its ability to provide positional information. The chemical shift of a deuterium nucleus is virtually identical to that of a proton in the same chemical environment, allowing for straightforward spectral interpretation based on well-established ¹H NMR chemical shift ranges. magritek.com This means a ²H NMR spectrum can confirm that the deuterium from the tracer remains on the glycerol backbone of the newly formed triglycerides and has not been exchanged or metabolized into other positions.
The technique is used to verify the success of a deuteration process and to quantify the level of deuterium enrichment in a sample. magritek.com For instance, after administering this compound and isolating a specific lipid class, ²H NMR can measure the signal intensity corresponding to the d5-glycerol moiety, providing a direct measure of enrichment from this specific precursor.
Table 1: Hypothetical ²H NMR Data for the Glycerol Moiety in this compound
This interactive table presents hypothetical chemical shift values for the deuterium atoms on the glycerol backbone of this compound, illustrating the type of data obtained from a ²H NMR experiment.
| Position on Glycerol Backbone | Expected Chemical Shift (δ ppm) | Multiplicity | Rationale |
| C1-D₂, C3-D₂ | ~4.1-4.3 | Broad Singlet | Corresponds to the -CH₂- protons of the glycerol backbone esterified to fatty acids. |
| C2-D | ~5.2 | Broad Singlet | Corresponds to the -CH- proton of the glycerol backbone esterified to a fatty acid. |
Note: Chemical shifts are approximate and can be influenced by the solvent, temperature, and concentration. Broadness of signals is characteristic of ²H NMR compared to ¹H NMR.
Complementary Role of NMR with Mass Spectrometry in Lipid Metabolism Studies
While ²H NMR is powerful for confirming isotopic labeling, a comprehensive understanding of lipid metabolism often requires combining its structural and quantitative capabilities with the high sensitivity and specificity of mass spectrometry (MS). nih.govchemrxiv.org NMR and MS are highly complementary techniques in the field of lipidomics, and their combined use is sometimes referred to as "dual spectroscopy". chemrxiv.org
Mass spectrometry is exceptionally well-suited for identifying and quantifying a wide array of individual lipid molecules, even at very low concentrations. nih.gov In a study using this compound, an MS-based lipidomics workflow would involve infusing a lipid extract into the mass spectrometer. The instrument would detect molecules that are 5 Daltons heavier than their corresponding unlabeled counterparts, confirming the incorporation of the d5-glycerol backbone. d-nb.info This allows researchers to identify the specific triglyceride species (differentiated by their fatty acid compositions) that have been newly synthesized using the tracer.
However, MS can face challenges with throughput and in distinguishing between isobaric species (molecules with the same mass but different structures). chemrxiv.org Furthermore, different lipid classes can have varying ionization efficiencies, which can complicate absolute quantification across classes.
NMR spectroscopy, on the other hand, offers highly reproducible and quantitative data across different classes of molecules without being dependent on ionization. nih.gov For example, ³¹P NMR can be used to accurately determine the relative quantities of different phospholipid classes in an extract. chemrxiv.org While less sensitive than MS, NMR provides invaluable structural data and can serve as an orthogonal method to validate and complement MS findings. nih.govnih.gov
In a tracer study with this compound, the workflow benefits significantly from this dual approach:
Mass Spectrometry (LC-MS) identifies the full range of newly synthesized triglycerides containing the d5-glycerol tracer and quantifies their abundance relative to unlabeled lipids. thermofisher.commdpi.com
²H NMR directly confirms the presence and positional integrity of the deuterium label within the lipid pool. magritek.com
Other NMR techniques (e.g., ¹H, ¹³C, ³¹P NMR) provide an independent, quantitative overview of the major lipid classes in the sample, helping to place the MS data in a broader metabolic context. chemrxiv.orgnih.gov
This integrated strategy leverages the high sensitivity of MS and the robust quantitative and structural capabilities of NMR, providing a more complete and reliable picture of lipid synthesis and turnover.
Table 2: Comparison of NMR and Mass Spectrometry in Lipid Tracer Studies
This interactive table summarizes the complementary strengths of NMR and Mass Spectrometry in metabolic studies employing tracers like this compound.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sensitivity | Lower | Higher |
| Primary Information | Structural detail, accurate quantification of major classes, positional isotope information (²H NMR). magritek.comnih.govchemrxiv.org | Molecular weight, identification of individual lipid species, relative quantification of labeled vs. unlabeled species. nih.govthermofisher.com |
| Quantification | Highly quantitative and reproducible across classes (e.g., ³¹P NMR). chemrxiv.org | Can be affected by ionization efficiency differences between lipid classes. chemrxiv.org |
| Isomer Resolution | Can distinguish structural isomers. | Can struggle to differentiate isobaric and isomeric species without chromatography or advanced techniques. chemrxiv.org |
| Sample Throughput | Generally lower. | Higher, especially with direct infusion methods. chemrxiv.org |
| Tracer Application | Confirms label position and enrichment (²H NMR). magritek.com | Tracks the incorporation of the label into a wide variety of downstream metabolites. d-nb.info |
Applications of Trielaidin D5 in Deciphering Lipid Metabolic Pathways
Elucidation of Triacylglycerol Synthesis and Catabolism
Triacylglycerols (TGs) are the primary form of energy storage in eukaryotes. The dynamic processes of their synthesis (lipogenesis) and breakdown (lipolysis) are tightly regulated. Introducing Trielaidin-d5 into a biological system allows for precise tracking of the elaidic acid-d5 component as it is processed, providing a window into the kinetics of TG metabolism. bioscientifica.comresearchgate.net
De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates, which are then esterified to form TGs. While this compound directly traces the fate of an exogenous fatty acid, its use in conjunction with other tracers, such as deuterated water (²H₂O) or ¹³C-acetate, can provide a comprehensive picture of hepatic TG synthesis. nih.gov By measuring the incorporation of deuterium (B1214612) from ²H₂O into newly synthesized fatty acids and comparing this with the incorporation of elaidic acid-d5 from the tracer, researchers can distinguish between TGs assembled from newly made fatty acids (DNL) and those made from pre-existing or dietary fatty acids (re-esterification). nih.govmetsol.com This dual-labeling approach allows for the quantification of the fractional contribution of different fatty acid sources to the total TG pool. physiology.org
A primary application of this compound is to trace the pathway of dietary fatty acids. After ingestion, this compound is hydrolyzed in the gut, and the released elaidic acid-d5 is absorbed. This labeled fatty acid then enters the circulation and is taken up by various tissues, such as the liver and adipose tissue. Inside the cells, it can be activated to its acyl-CoA form and "re-esterified" into new TG molecules. diva-portal.org
By taking tissue or plasma samples over time and analyzing the lipid content via mass spectrometry, scientists can measure the rate at which the d5-label appears in different TG species. researchgate.netresearchgate.net This provides a direct measure of the fatty acid incorporation rate and reveals the dynamics of TG turnover, a process of continuous breakdown and resynthesis that allows cells to remodel their stored fat. researchgate.net Studies using similar labeled fatty acids have shown that this TG cycling is rapid, with an estimated half-life of 2-4 hours in adipocytes, and is crucial for modifying the composition of stored fatty acids to meet cellular needs. researchgate.net
| Time Point | Triacylglycerol (TG) (% of total label) | Phosphatidylcholine (PC) (% of total label) | Phosphatidylethanolamine (B1630911) (PE) (% of total label) | Diacylglycerol (DG) (% of total label) |
|---|---|---|---|---|
| 1 hour | 45% | 25% | 15% | 15% |
| 4 hours | 65% | 18% | 10% | 7% |
| 12 hours | 75% | 12% | 8% | 5% |
| 24 hours | 80% | 10% | 6% | 4% |
This table illustrates how a deuterated fatty acid tracer, once introduced into a cell culture, is progressively incorporated into various lipid pools, with the majority being stored as triacylglycerols. The data is representative of findings from lipid tracer studies. acs.org
The final step in TG synthesis is catalyzed by two key enzymes, diacylglycerol O-acyltransferase 1 (DGAT1) and DGAT2. nih.gov These enzymes, while performing the same reaction, have distinct roles and substrate preferences. Stable isotope tracing has been instrumental in dissecting their specific functions. nih.govnih.gov
Research using stable isotope-labeled substrates has revealed that DGAT1 and DGAT2 draw from different pools of fatty acids. nih.gov Studies combining tracers like ¹³C-oleic acid (an exogenous fatty acid) and D5-glycerol (a precursor for de novo synthesis) have shown that DGAT1 preferentially esterifies exogenous fatty acids, while DGAT2 is primarily responsible for incorporating newly synthesized fatty acids into TG. nih.govfrontiersin.org Therefore, a tracer like this compound, which delivers an exogenous deuterated fatty acid (elaidic acid-d5), would be a specific tool to probe the activity of DGAT1. By administering this compound and then using selective pharmacological inhibitors for DGAT1 or DGAT2, researchers can precisely quantify the contribution of each enzyme to the synthesis of TGs from dietary-like fatty acids. nih.gov
Tracing Fatty Acid Incorporation and Re-esterification into Triacylglycerols
Dynamics of Fatty Acid Turnover and Disposition
Beyond synthesis, understanding how fatty acids are transported, stored, and ultimately used for energy is fundamental. This compound provides a robust method for quantifying these dynamic processes.
Fatty acid oxidation (FAO), or beta-oxidation, is the metabolic process by which fatty acids are broken down to produce energy. Quantifying the rate of FAO is essential for studying energy balance in health and disease. Using deuterium-labeled fatty acids has emerged as a highly effective method for this purpose. nih.govresearchgate.net
When a fatty acid like elaidic acid-d5 is oxidized, the deuterium atoms are released and incorporated into the body's water pool. metsol.comresearchgate.net By measuring the enrichment of deuterium in body water (via urine or plasma samples) over time, scientists can calculate the cumulative amount of the tracer that has been oxidized. metsol.com This method holds a significant advantage over traditional ¹³C-based breath tests because it does not require a complex correction factor for isotope exchange in the Krebs cycle, making it more accurate and easier to implement in free-living subjects. researchgate.netmetsol.com
| Subject Group | Mean Body Mass Index (BMI) | Dietary Fat Oxidation (% of ingested tracer over 24h) | Key Finding |
|---|---|---|---|
| Lean Individuals | 22.1 | 25% ± 7% | Dietary fat oxidation is negatively correlated with adiposity. |
| Obese Individuals | 34.5 | 16% ± 6% |
This table presents representative data modeled on studies that use deuterated fatty acid tracers to measure dietary fat oxidation, showing that lean individuals tend to oxidize a greater fraction of dietary fat compared to obese individuals. This suggests that reduced fat oxidation capacity may contribute to obesity. metsol.com
After absorption, dietary fats are packaged into lipoprotein particles, primarily chylomicrons, for transport through the bloodstream. These TGs are then delivered to peripheral tissues for storage or use, or to the liver for reprocessing into very-low-density lipoproteins (VLDL). physiology.org
Administering this compound orally allows researchers to trace this entire transport pathway. By collecting blood samples at various time points and separating the different lipoprotein fractions (e.g., chylomicrons, VLDL, LDL, HDL), the appearance and disappearance of the d5-label in the TG component of each fraction can be quantified. This kinetic analysis reveals the rates of chylomicron clearance, hepatic VLDL-TG secretion, and the transfer of fatty acids between different lipoprotein particles, providing critical insights into the mechanisms of dyslipidemia and cardiovascular disease. bioscientifica.comnih.gov
Quantification of Fatty Acid Oxidation Rates
Comprehensive Analysis of Lipid Homeostasis and Remodeling Pathways
The study of lipid metabolism, a cornerstone of understanding cellular function and systemic health, greatly benefits from the use of stable isotope tracers. Compounds like this compound, a deuterated triglyceride, are instrumental in dissecting the complex networks that govern lipid homeostasis and remodeling. Stable isotope labeling is a powerful technique for directly measuring the rates of biosynthesis, degradation, and interconversion of biomolecules in a dynamic biological system. researchgate.netnih.govnih.gov By introducing a labeled molecule such as this compound, researchers can track the fate of the deuterium-labeled glycerol (B35011) backbone and the elaidic acid chains as they are processed by cellular machinery.
This methodological approach allows for the precise quantification of metabolic fluxes, providing a more detailed picture than static measurements of lipid concentrations alone. mdpi.com Using high-resolution mass spectrometry, the deuterium label within this compound and its subsequent metabolites can be accurately detected and quantified. nih.gov This enables the detailed investigation of pathways such as triglyceride synthesis, lipolysis, and the re-esterification of fatty acids, which are central to maintaining lipid balance. Such studies are crucial for understanding how cells and organisms manage energy stores and structural lipids, and how these processes are dysregulated in metabolic diseases. nih.gov
Impact of External Factors on Lipidome Composition and Dynamics
The lipid composition of an organism is not static but is dynamically influenced by a multitude of external factors, including diet, physical activity, and exposure to environmental contaminants. researchgate.net Stable isotope tracers like this compound provide a robust methodology for quantifying how these external stimuli perturb lipid homeostasis and remodel the lipidome. By administering a deuterated lipid tracer, scientists can follow its metabolic fate under different conditions, revealing nuanced changes in lipid trafficking and synthesis.
For instance, research has shown that dietary components can profoundly alter the lipid profiles in various tissues. embopress.org A study investigating the effects of a high-phosphorus diet in mice revealed significant, though modest, changes in the muscle lipidome, particularly affecting phospholipid classes like phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and lysophosphatidylcholine (B164491) (LPC). mdpi.com Similarly, environmental exposures have been linked to significant alterations in lipid metabolism. Contaminants can disrupt normal lipid processing, and isotopic tracers are invaluable for defining the metabolic pathways affected and the physical fate of these chemicals. iaea.orgiaea.org
Lipidomic analyses have identified specific alterations in response to various stressors. For example, studies on the impact of exercise show significant changes in lipid profiles, including decreases in fatty acids and triglycerides, and shifts in fatty acid oxidation products. mdpi.com The use of a tracer like this compound in such studies would allow for the precise determination of how these external factors influence the flux through specific metabolic pathways, such as the rate of triglyceride breakdown and fatty acid utilization in response to physical exertion or dietary changes.
Table 1: Influence of Selected External Factors on Lipid Classes
| External Factor | Biological System/Matrix | Key Affected Lipid Classes | Observed Effect | Reference |
| High-Phosphorus Diet | Mouse Skeletal Muscle | Phosphatidylethanolamine (PE), Phosphatidylglycerol (PG), Lysophosphatidylcholine (LPC) | Decreased concentrations | mdpi.com |
| Exercise Training Program | Human Plasma (Sarcoidosis Patients) | Fatty Acids, Triglycerides, Total Cholesterol | Decreased concentrations | mdpi.com |
| Environmental Pollutants | Aquatic Organisms | General Lipid Content | Alterations in metabolism, often a decrease | researchgate.net |
| Dietary Fat Quality | Human Plasma | Saturated Fatty Acids (SFAs), Unsaturated Fatty Acids (UFAs) | Replacement of SFAs with UFAs associated with reduced cardiometabolic risk | news-medical.net |
Interconversion of Lipid Species and Their Precursors
A key application of this compound is in tracing the interconversion of lipid species and the metabolic fate of their precursors. Following administration, this compound enters the body's lipid pools and undergoes enzymatic processing. The triglyceride is broken down by lipases into its constituent parts: a d5-glycerol backbone and three elaidic acid molecules. nih.gov These components can then be tracked as they are incorporated into new and different lipid molecules, a process central to lipid remodeling. nih.govcsic.es
Stable isotope tracing experiments allow researchers to follow these pathways in detail. For example, the labeled elaidic acid released from this compound can be re-esterified into other triacylglycerols, incorporated into membrane phospholipids, or oxidized for energy. nih.govmetsol.com Simultaneously, the d5-glycerol backbone can be used by the cell to synthesize new triglycerides with different fatty acid compositions. This dynamic synthesis, degradation, and resynthesis is known as the triglyceride-fatty acid cycle. nih.gov
Studies using deuterated water (D₂O) have successfully measured de novo lipogenesis (the synthesis of new fatty acids) and triglyceride synthesis, demonstrating the power of deuterium labeling. researchgate.netnih.govresearchgate.net A targeted study using a labeled triglyceride like this compound would provide even more specific information on the flux of dietary or stored fats through these remodeling pathways. For example, in a study of alcohol-induced fatty liver in mice, deuterium-labeled fatty acids from adipose tissue were traced to the liver, where they were incorporated into newly synthesized triglycerides, demonstrating a disturbance of the adipose tissue-liver axis. plos.org This highlights how this compound can be used to quantify the contribution of specific precursors to the synthesis of various lipid species under different physiological or pathological states.
Table 2: Hypothetical Tracer Study Following Metabolism of this compound
This table illustrates the potential distribution of the deuterium label from this compound into different lipid pools over time in a model organism, demonstrating lipid interconversion.
| Time Point | Lipid Pool | Deuterium Enrichment (Relative %) | Interpretation |
| 1 hour | Plasma this compound | 100% | Initial absorption and circulation of the tracer. |
| 4 hours | Plasma Free Fatty Acids (Elaidic Acid) | 30% | Lipolysis of this compound releases labeled fatty acids into circulation. |
| 4 hours | Plasma d5-Glycerol | 45% | Lipolysis of this compound releases the labeled glycerol backbone. |
| 8 hours | Liver Triglycerides (other than Trielaidin) | 15% | Re-esterification of labeled elaidic acid and/or d5-glycerol into new triglycerides. |
| 8 hours | Muscle Phospholipids | 5% | Incorporation of labeled elaidic acid into membrane lipids. |
| 24 hours | Adipose Tissue Triglycerides | 40% | Storage of labeled fatty acids and glycerol in fat reserves. |
Cell Culture Models for Investigating Lipid Metabolism
In vitro cell culture systems are indispensable for dissecting the molecular mechanisms of lipid metabolism. The use of stable isotope-labeled lipids like this compound in these models allows for detailed tracking of the fate of fatty acids, from uptake and storage to their ultimate use in energy production or complex lipid synthesis.
The differentiation of preadipocytes into mature, lipid-storing adipocytes is a cornerstone of adipose tissue development and function. researchgate.net This process, known as adipogenesis, is tightly regulated by a cascade of transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). mdpi.come-dmj.org Researchers utilize cell lines like 3T3-L1 murine embryonic fibroblasts as a robust model to study these events. frontiersin.org
The application of this compound in these models allows for the precise tracking of exogenous fatty acids as they are taken up by differentiating cells and incorporated into triglycerides within lipid droplets. By analyzing the isotopic enrichment in various lipid pools over time, researchers can quantify the rates of fatty acid uptake, esterification, and turnover. This approach helps to elucidate how different genetic or pharmacological interventions affect the capacity of adipocytes to store lipids, a key factor in conditions like obesity. For instance, studies have shown that the expression of key adipocyte markers such as Lipoprotein Lipase (B570770) (LPL) and the glucose transporter GLUT-4 corresponds with the cell's ability to accumulate triglycerides. researchgate.net
Illustrative Data Table: Isotopic Enrichment in Differentiating Adipocytes
This table illustrates the type of data that could be generated from an experiment using a labeled triglyceride tracer to study lipid accumulation during adipocyte differentiation.
| Differentiation Day | Treatment Group | Labeled Triglyceride Content (nmol/mg protein) | Percent Isotopic Enrichment |
|---|---|---|---|
| Day 0 (Preadipocyte) | Control | 5.2 | 0% |
| Day 8 (Mature Adipocyte) | Control | 150.7 | 45% |
| Day 8 (Mature Adipocyte) | PPARγ Agonist | 210.3 | 62% |
Hepatocytes are central to whole-body lipid homeostasis, managing the synthesis, breakdown, and distribution of fatty acids, triglycerides, and cholesterol. researchgate.net Cell lines such as HepG2 and FaO are widely used to model liver lipid metabolism in vitro. nih.govnih.gov In these systems, this compound can be used as an internal standard for lipidomics analyses, enabling accurate quantification of changes in the lipid profile under various conditions, such as high-fat challenges that induce steatosis (fatty liver). elifesciences.org
By introducing this compound as a tracer, researchers can follow its hydrolysis into fatty acids and glycerol and track their subsequent metabolic fates. This includes re-esterification into new triglycerides for storage in lipid droplets, oxidation in mitochondria for energy production, or secretion as part of very-low-density lipoprotein (VLDL) particles. This level of detail is crucial for understanding how diseases like non-alcoholic fatty liver disease (NAFLD) develop and how they might be treated. nih.gov
Exposing cultured cells to high levels of specific fatty acids, often a mix of oleate (B1233923) and palmitate, is a common method to simulate the lipotoxic conditions associated with metabolic diseases. nih.gov This "lipid challenge" can induce stress responses, inflammation, and changes in organelle function, particularly in the endoplasmic reticulum and mitochondria. mdpi.com
Using this compound in these experiments allows investigators to trace the precise fate of the challenging lipids. This helps answer key questions: Are the excess fatty acids preferentially stored in lipid droplets as a protective mechanism? Are they shunted towards oxidative pathways? Or do they accumulate and cause cellular dysfunction? For example, studies have shown that challenging hepatocytes can alter the expression of proteins involved in lipid droplet dynamics and fatty acid oxidation, such as adipose triglyceride lipase (ATGL) and carnitine-palmitoyl-transferase (CPT1). nih.gov Tracking the flow of labeled atoms from this compound provides quantitative data on these metabolic shifts, revealing cellular strategies for coping with lipid overload.
Use in Investigating Lipid Metabolism in Hepatocytes and Other Cell Types
In Vivo Metabolic Flux Analysis in Non-Human Animal Models
While cell culture models offer mechanistic detail, in vivo studies in animal models are essential to understand how lipid metabolism is regulated within the complexity of a whole organism. nih.gov Metabolic flux analysis (MFA) using stable isotope tracers like this compound allows for the quantification of metabolic pathway rates in a physiological context. nih.govresearchgate.net
To conduct in vivo metabolic flux studies, this compound is typically incorporated into a lipid emulsion for intravenous infusion or mixed with a standard chow for oral administration. The choice of administration route depends on the specific metabolic pathway being investigated—for instance, intravenous delivery is often used to study how tissues take up lipids directly from circulation, while oral gavage mimics the digestion and absorption of dietary fat.
A major advantage of in vivo tracer studies is the ability to assess the movement of lipids between different organs. biorxiv.orgnih.gov Following the administration of this compound, the appearance of the d5-label can be tracked in the lipid pools of various tissues, such as the liver, adipose tissue, skeletal muscle, and heart.
This allows researchers to quantify systemic and organ-specific fluxes, providing a dynamic picture of lipid trafficking. For example, one can measure the rate at which dietary fatty acids are absorbed by the intestine, packaged into chylomicrons, cleared by the liver, and subsequently stored in adipose tissue or oxidized by muscle. Such studies have been fundamental in demonstrating how conditions like insulin (B600854) resistance alter the normal partitioning of lipids, leading to ectopic fat accumulation in the liver and muscle, which contributes to further metabolic dysfunction. elifesciences.org The ability to precisely quantify these fluxes using tracers like this compound is critical for evaluating the efficacy of therapeutic strategies aimed at restoring metabolic balance.
Illustrative Data Table: Organ-Specific Uptake of Labeled Fatty Acids in a Mouse Model
This table provides an example of data showing the distribution of a labeled fatty acid tracer derived from a triglyceride across different metabolic organs in a preclinical model.
| Tissue | Labeled Fatty Acid Uptake (nmol/g tissue/hr) - Control Diet | Labeled Fatty Acid Uptake (nmol/g tissue/hr) - High-Fat Diet |
|---|---|---|
| Liver | 120.5 | 250.8 |
| White Adipose Tissue | 280.4 | 190.2 |
| Skeletal Muscle | 95.7 | 155.6 |
| Heart | 150.1 | 180.3 |
Conclusion
Trielaidin-d5 and other deuterated lipids are powerful tools that have significantly advanced our understanding of lipid metabolism. By enabling the tracing of molecules through complex biological pathways, they provide dynamic insights that are unattainable with conventional methods. The continued development and application of these labeled compounds in conjunction with advanced analytical techniques like mass spectrometry will undoubtedly continue to fuel discoveries in metabolic and omics research, shedding further light on the intricate roles of lipids in health and disease.
Computational and Bioinformatic Approaches in Trielaidin D5 Research
Metabolic Flux Analysis (MFA) Modeling for Deuterated Tracers
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.govresearchgate.netvanderbilt.edu The use of stable isotope-labeled compounds, such as the deuterated triglyceride Trielaidin-d5, as tracers is central to MFA. nih.govnih.gov By tracking the incorporation of deuterium (B1214612) from this compound into various downstream metabolites, researchers can elucidate the complex network of lipid metabolism. biorxiv.orgbiorxiv.orgbiorxiv.org The core principle of MFA is that the isotopic labeling patterns of metabolites are determined by the metabolic fluxes. nih.govresearchgate.net Therefore, by measuring these labeling patterns, the underlying fluxes can be inferred. nih.govresearchgate.net
Deuterated tracers like this compound offer a safe alternative to radioactive isotopes for in vivo studies in both animals and humans. nih.govahajournals.org The deuterium atoms from the glycerol (B35011) backbone of this compound can be incorporated into newly synthesized lipids, providing a direct measure of lipogenesis and lipid turnover. biorxiv.orgmetsol.com This approach is particularly valuable for studying the dynamics of lipid metabolism in various physiological and pathological states. ahajournals.org
Network-Based Isotopologue Modeling for Flux Quantification
To quantify metabolic fluxes using data from deuterated tracers like this compound, researchers employ network-based isotopologue modeling. biorxiv.orgbiorxiv.orgbiorxiv.org This involves constructing a stoichiometric model of the relevant metabolic network, which comprises all the biochemical reactions and pathways of interest. vanderbilt.edubiorxiv.orgbiorxiv.org This model defines the atom transitions within the reaction network, allowing for the prediction of isotopologue distributions in downstream metabolites based on a given set of fluxes. biorxiv.org Isotopologues are molecules that differ only in their isotopic composition. researchgate.netnih.gov
The process begins with the administration of the deuterated tracer and subsequent measurement of the mass isotopomer distributions (MIDs) of key metabolites using techniques like mass spectrometry. biorxiv.orgnih.gov These experimentally determined MIDs are then compared to the MIDs simulated by the computational model. nih.gov By minimizing the difference between the simulated and experimental data, the model can estimate the relative fluxes through the various pathways in the network. biorxiv.orgnih.gov Software tools like INCA (Isotopomer Network Compartmental Analysis) are often used for this purpose, enabling the estimation of fluxes and the calculation of confidence intervals for each estimated flux. biorxiv.orgbiorxiv.org This approach allows for the concurrent quantification of various aspects of lipid metabolism, including fatty acid synthesis, elongation, and headgroup assembly. biorxiv.orgbiorxiv.org
Model Validation and Selection in Stable Isotope Tracer Experiments
The reliability of flux estimations from MFA is critically dependent on the accuracy of the underlying metabolic model. nih.gov Therefore, model validation and selection are crucial steps in stable isotope tracer experiments. nih.gov Validation often involves assessing the goodness-of-fit between the model-simulated and experimentally measured isotopologue distributions. nih.gov Statistical tests are used to determine if the deviations between the model predictions and the data are statistically significant. nih.gov
One common approach to model validation is to perform parallel labeling experiments with different tracers. nih.govcortecnet.com For instance, experiments using both a deuterated tracer like this compound and a 13C-labeled tracer can provide complementary information and help to constrain the model more effectively. nih.gov If the fluxes estimated from different tracer experiments are consistent, it increases the confidence in the model's validity. nih.gov
Model selection involves comparing different plausible network models to identify the one that best explains the experimental data. This is particularly important when there is uncertainty about the exact metabolic pathways active in the system under study. By comparing how well different models fit the data, researchers can gain insights into the underlying metabolic structure.
Data Analysis Workflows for Quantitative Deuterated Lipidomics
The analysis of data from studies using deuterated tracers like this compound involves a specialized workflow to accurately identify and quantify the deuterium-labeled lipids and interpret the enrichment data. caymanchem.com This workflow typically starts with the extraction of lipids from biological samples, followed by analysis using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). caymanchem.comnih.gov
Software Tools for Lipid Identification and Quantification
A variety of software tools are available to process the complex datasets generated in quantitative deuterated lipidomics. These tools assist in peak detection, lipid identification, and quantification of deuterium enrichment. clipidomics.commoldiscovery.comresearchgate.net
Key functionalities of these software packages include:
Peak Picking and Alignment: Identifying and aligning corresponding peaks across different samples. caymanchem.comnih.gov
Lipid Identification: Matching the measured mass-to-charge ratios (m/z) and fragmentation patterns to lipid databases like LIPID MAPS. lipidmaps.org
Quantification: Calculating the abundance of each lipid species, often normalized to an internal standard. uq.edu.au
Isotopologue Analysis: Determining the distribution of deuterated isotopologues for each identified lipid. mdpi.com
Below is an interactive table summarizing some of the commonly used software tools in lipidomics research.
| Software | Key Features | Primary Application(s) |
| Skyline | Builds and refines targeted quantitative methods (SRM/MRM, PRM, DIA). clipidomics.comacs.org | Targeted lipidomics, quantitative analysis. clipidomics.comacs.org |
| Lipidr | R/Bioconductor package for comprehensive lipidomics data analysis, including integration with Metabolomics Workbench. clipidomics.comacs.org | Targeted and untargeted lipidomics data mining and analysis. clipidomics.comacs.org |
| Lipostar2 | Supports DDA and DIA, includes raw data import, peak detection, identification, quantification, and statistical analysis. moldiscovery.com | LC-MS/MS-based lipidomics analysis. moldiscovery.com |
| LIPID MAPS Tools | Suite of tools for structure generation, ontology analysis, and pathway analysis. lipidmaps.org | Lipid structure and pathway analysis. lipidmaps.org |
| MS-DIAL | Freely available software for processing and annotating untargeted lipidomics data. mdpi.com | Untargeted lipidomics data processing and identification. mdpi.com |
| MZmine 2 | Modular framework for processing, visualizing, and analyzing mass spectrometry-based molecular profile data. nih.gov | General mass spectrometry data processing. nih.gov |
Statistical Approaches for Interpreting Deuterium Enrichment Data
One statistical approach involves calculating the average molecular weight shift (ΔMW) between the labeled and unlabeled samples for each lipid. researchgate.net This provides a measure of the mass gained due to deuterium incorporation.
Another key aspect is the analysis of the mass isotopologue distribution (MID). biorxiv.org Statistical methods are used to compare the observed MIDs to theoretical distributions to quantify the fraction of newly synthesized lipids. biorxiv.org This can involve least-squares regression to estimate the enrichment at specific positions within a molecule. nih.govresearchgate.net
Multivariate statistical techniques like Principal Component Analysis (PCA) are often employed to visualize and explore differences in lipid profiles and deuterium enrichment patterns between different experimental groups. nih.gov Furthermore, statistical tests are essential for assessing the significance of observed changes in deuterium enrichment, which can be influenced by various factors. iaea.orgacs.org These analyses help to identify specific lipids and pathways that are altered in response to different physiological or pathological conditions.
Emerging Trends and Future Directions in Trielaidin D5 Research
Integration with Multi-Omics Platforms for Holistic Biological Understanding
The complexity of biological systems necessitates a research approach that extends beyond single-data-point analysis. The integration of lipidomics data, derived from tracers like Trielaidin-d5, with other large-scale "omics" platforms—such as genomics, transcriptomics, and proteomics—is paving the way for a holistic understanding of metabolic pathways and their regulation. nih.govfrontiersin.org This multi-omics strategy allows researchers to connect the metabolic fate of this compound with changes in gene expression, protein levels, and the broader metabolome, revealing a comprehensive picture of cellular and systemic responses. mdpi.com
By tracing the deuterium (B1214612) label from this compound as it is metabolized, researchers can observe how this specific lipid influences various biological layers. For instance, the breakdown of this compound into deuterated fatty acids and their subsequent incorporation into other lipid species can be correlated with transcriptional changes in genes related to lipid transport, storage, or beta-oxidation. x-omics.nl Similarly, proteomic analyses can reveal alterations in the abundance of enzymes and transport proteins directly involved in the processing of the traced lipid. mdpi.com
This integrative approach is crucial for understanding complex diseases where lipid metabolism is dysregulated, such as neurodegenerative disorders, cancer, and metabolic syndrome. isotope.comnih.gov By combining data from different omics levels, scientists can build more accurate models of disease pathogenesis and identify novel biomarkers and therapeutic targets. frontiersin.orgnih.gov For example, a multi-omics study could reveal that in a particular disease state, the metabolism of this compound is altered, and this alteration is linked to specific genetic variants and corresponding changes in protein networks. nih.gov
| Omics Platform | Type of Data Generated | Integrated Insights with this compound Tracing |
|---|---|---|
| Genomics | DNA sequence variants (e.g., SNPs) | Identifies genetic predispositions that may alter the metabolism of dietary fats like this compound. nih.gov |
| Transcriptomics | mRNA expression levels | Reveals how the presence and metabolism of this compound influence gene expression related to lipid pathways. mdpi.com |
| Proteomics | Protein abundance and post-translational modifications | Shows changes in the levels and activity of enzymes and transporters involved in processing this compound and its metabolites. frontiersin.org |
| Metabolomics | Profiles of small molecule metabolites | Provides a comprehensive view of how this compound perturbs the overall metabolic network. nih.gov |
Development of Novel Tracing Methodologies and Analytical Improvements
The utility of this compound as a metabolic probe is intrinsically linked to the analytical technologies used for its detection and quantification. Continuous advancements in these methodologies are enhancing the precision, sensitivity, and spatial resolution of lipid tracing. Mass spectrometry (MS) remains a cornerstone of lipidomics, with ongoing improvements enabling more comprehensive identification and quantification of deuterated lipid species within complex biological samples. nih.govfrontiersin.org Techniques like liquid chromatography-mass spectrometry (LC-MS) allow for the separation and detection of a wide array of lipids, while direct infusion MS offers rapid analysis of different lipid classes. nih.gov
A significant leap forward in tracing methodologies is the application of advanced imaging techniques. Coherent Raman Scattering (CRS) microscopy, for example, allows for the label-free, real-time visualization of lipids within living cells and tissues. acs.org By tuning into the specific vibrational frequency of the carbon-deuterium (C-D) bond present in this compound, researchers can directly image its uptake and storage in lipid droplets without the need for cell fixation or disruptive labels. frontiersin.org This provides unparalleled spatial and temporal information on lipid dynamics.
Furthermore, the development of dual-isotope labeling methods and sophisticated data analysis software is improving the ability to distinguish exogenous labeled lipids from the endogenous lipidome. biorxiv.org These methods help overcome the challenge of overlapping mass ranges between the labeled tracer and naturally present lipids, ensuring more accurate tracking of the metabolic fate of compounds like this compound. biorxiv.org The combination of these powerful analytical tools allows for a multi-scale analysis, from whole-body metabolism down to the dynamics within a single cell. nih.gov
| Technique | Principle | Advantages for this compound Research | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | High sensitivity and specificity for identifying and quantifying d5-labeled metabolites. frontiersin.org | Typically requires sample extraction, losing spatial information. nih.gov |
| Coherent Raman Scattering (CRS) Microscopy | Detects vibrational signatures of specific chemical bonds. | Enables live-cell imaging of this compound uptake and distribution in real-time. acs.org | Less effective for identifying specific downstream metabolites. |
| Nuclear Magnetic Resonance (NMR) | Detects the magnetic properties of atomic nuclei. | Provides detailed structural information about metabolites without sample destruction. avantiresearch.com | Lower sensitivity compared to mass spectrometry. nih.gov |
| Neutron Scattering | Measures the scattering of neutrons by atomic nuclei. | Provides unique structural and dynamic information on deuterated lipids in membranes. ill.eu | Requires specialized facilities and large sample amounts. europa.eu |
Addressing Complex Biological Questions with Advanced Deuterated Lipid Probes
The application of advanced deuterated lipid probes like this compound allows researchers to move beyond static snapshots of lipid content and instead investigate the dynamic nature of metabolic fluxes. nih.gov This capability is critical for addressing some of the most complex questions in biology and medicine, particularly those related to metabolic homeostasis and its disruption in disease. Stable isotope tracers are a safe and powerful tool for investigating fat metabolism in vivo. maastrichtuniversity.nl
One of the fundamental areas of inquiry is the study of metabolic pathways and the quantification of biochemical reactions in living systems. isotope.com By introducing this compound, scientists can trace the rates of synthesis, breakdown, and conversion of triglycerides and their fatty acid components under various physiological and pathological conditions. nih.gov This provides direct insights into processes such as de novo lipogenesis, fatty acid oxidation, and the remodeling of cellular membranes, which are central to diseases like obesity, type 2 diabetes, and fatty liver disease. nih.govmaastrichtuniversity.nl
Moreover, deuterated lipid probes are invaluable for understanding the cell- and organ-specific handling of dietary fats. The arteriovenous balance technique, when combined with stable isotope tracers, can quantify how different organs take up, process, and release lipids, painting a detailed picture of inter-organ metabolic cross-talk. nih.gov In neuroscience, for example, understanding how dietary fats cross the blood-brain barrier and are utilized by brain cells is a critical area of research for neurodegenerative diseases like Alzheimer's. The use of deuterated lipids can help elucidate these complex trafficking and metabolic pathways.
| Complex Biological Question | How this compound Can Provide Answers |
|---|---|
| What is the dynamic flux of dietary fat through different metabolic pathways in vivo? | By tracking the appearance of the d5 label in various downstream metabolites (e.g., fatty acids, other acylglycerols, phospholipids), researchers can quantify the rates of lipolysis, re-esterification, and oxidation. nih.govmaastrichtuniversity.nl |
| How does lipid metabolism differ between healthy and diseased tissues (e.g., cancerous tumors)? | Comparing the uptake and metabolic fate of this compound in normal versus cancerous tissue can reveal unique metabolic signatures of cancer cells, potentially identifying new therapeutic targets. isotope.com |
| What is the contribution of dietary fat to the lipid composition of specific cellular organelles like mitochondria or lipid droplets? | Subcellular fractionation followed by mass spectrometry can determine the extent to which deuterated fatty acids from this compound are incorporated into the lipids of specific organelles. |
| How do therapeutic agents affect triglyceride metabolism and clearance? | Administering this compound along with a drug allows for the direct measurement of the drug's effect on triglyceride processing and flux, providing key pharmacodynamic information. isotope.com |
Q & A
Q. What are the critical parameters for synthesizing and characterizing Trielaidin-d5 with high isotopic purity?
Methodological Answer: Synthesis requires precise control of deuterium incorporation via catalytic deuteration or chemical exchange. Characterization involves nuclear magnetic resonance (NMR) to verify deuterium placement and mass spectrometry (MS) to confirm isotopic purity (>98%). Experimental protocols should include solvent selection (e.g., deuterated chloroform for NMR), reaction time optimization, and post-synthesis purification via column chromatography. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) ensures functional group integrity .
Q. How is this compound validated as an internal standard in lipid quantification assays?
Methodological Answer: Validation involves spike-and-recovery experiments in biological matrices (e.g., serum, tissue homogenates) to assess linearity, precision, and matrix effects. Calibration curves (1–1000 ng/mL) should demonstrate R² > 0.98. Inter-day variability must be <15% relative standard deviation (RSD). Cross-check against non-deuterated trielaidin confirms absence of isotopic interference in high-performance liquid chromatography (HPLC)-MS/MS systems .
Q. What are the storage and stability considerations for this compound in long-term studies?
Methodological Answer: Store at −80°C under inert gas (argon) to prevent oxidation. Stability tests include periodic LC-MS analysis over 6–12 months to monitor degradation (e.g., peroxide formation). Accelerated stability studies (40°C/75% RH for 4 weeks) simulate long-term storage. Use amber vials to minimize photodegradation, and avoid freeze-thaw cycles >3x .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s ionization efficiency across different mass spectrometers?
Methodological Answer: Contradictions arise from variations in ion source design (e.g., ESI vs. APCI) and solvent composition. Mitigate by:
- Standardizing mobile phase additives (e.g., 0.1% formic acid).
- Optimizing source parameters (nebulizer pressure, drying gas temperature) using design-of-experiment (DoE) approaches.
- Cross-platform calibration with a reference MS system. Statistical tools like principal component analysis (PCA) identify outlier instruments .
Q. What experimental designs address isotopic interference when this compound co-elutes with endogenous lipids in complex matrices?
Methodological Answer: Use orthogonal separation techniques (e.g., 2D-LC with C18 and HILIC columns) to resolve co-elution. Employ high-resolution MS (HRMS) with mass accuracy <3 ppm to distinguish isotopic clusters. For targeted assays, dynamic multiple reaction monitoring (dMRM) enhances specificity. Validate with blank matrix samples to confirm absence of endogenous interference .
Q. How can this compound be applied to study lipid oxidation kinetics in heterogeneous cellular systems?
Methodological Answer: Incorporate this compound into liposome models simulating cellular membranes. Use time-resolved LC-MS to track deuterium loss as a proxy for oxidation rates. Pair with fluorescence probes (e.g., C11-BODIPY) for parallel kinetic measurements. Data analysis requires nonlinear regression models (e.g., Arrhenius equation) to account for temperature and reactive oxygen species (ROS) variability .
Q. What statistical frameworks are recommended for reconciling discrepancies in this compound’s recovery rates across lipid extraction protocols?
Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability in Folch vs. Bligh-Dyer extraction methods. Use Bland-Altman plots to assess agreement between protocols. Meta-analysis of published recovery data (n ≥ 20 studies) identifies protocol-specific biases. Triangulation with gravimetric analysis improves accuracy .
Methodological Best Practices
- Data Reporting : Include raw MS/MS spectra, NMR chemical shifts, and chromatograms in supplementary materials for reproducibility .
- Ethical Compliance : Disclose deuterated compound synthesis hazards (e.g., catalytic hydrogenation risks) in safety protocols .
- Interdisciplinary Collaboration : Combine lipidomics data with transcriptomic/proteomic datasets to contextualize this compound’s role in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
